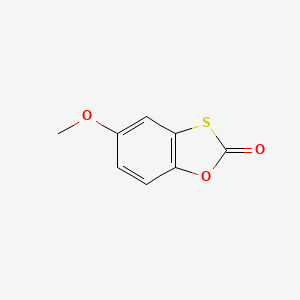
1,3-Benzoxathiol-2-one, 5-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzoxathiol-2-one, 5-methoxy- is a useful research compound. Its molecular formula is C8H6O3S and its molecular weight is 182.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzoxathiol-2-one, 5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzoxathiol-2-one, 5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 1,3-Benzoxathiol-2-one, 5-methoxy-?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzoxathiol precursors. Key steps include:
- Cyclization : Use of acidic or basic conditions to form the benzoxathiolone core.
- Methoxy Group Introduction : Alkylation or nucleophilic substitution at the 5-position.
- Optimization : Reaction temperatures (50–120°C) and solvent polarity (e.g., THF, DMF) significantly influence yield. Catalysts like NaOH or phase-transfer agents improve efficiency .
- Example Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 6 hrs | 65–75 |
| Methoxylation | CH₃ONa, DMF, 100°C | 70–85 |
Q. How is 1,3-Benzoxathiol-2-one, 5-methoxy- characterized for purity and structural confirmation?
- Methodological Answer : A combination of analytical techniques is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring structure.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calcd. for C₈H₅O₃S: 181.0064) .
Advanced Research Questions
Q. How can reaction mechanisms involving 1,3-Benzoxathiol-2-one, 5-methoxy- be elucidated?
- Methodological Answer : Mechanistic studies require:
- Kinetic Analysis : Monitoring reaction rates under varying temperatures and solvent polarities to identify rate-determining steps .
- Isotopic Labeling : Use of ¹⁸O or deuterated reagents to trace oxygen or hydrogen migration.
- Computational Modeling : DFT calculations (e.g., Gaussian software) to simulate transition states and intermediates .
- Case Study : Methoxy group participation in ring-opening reactions was confirmed via trapping intermediates with thiol nucleophiles .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies arise from assay variability. Mitigation approaches include:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for liver cancer) and incubation times .
- Dose-Response Curves : IC₅₀ values should be calculated across ≥5 concentrations.
- Statistical Validation : ANOVA or t-tests to compare datasets; outliers identified via Grubbs’ test .
- Meta-Analysis : Cross-referencing PubChem and DSSTox entries to validate bioactivity claims .
Q. How can structure-activity relationships (SARs) be investigated for derivatives of 1,3-Benzoxathiol-2-one, 5-methoxy-?
- Methodological Answer : SAR studies require:
- Systematic Substituent Variation : Synthesize analogs with halogens, alkyl groups, or heterocycles at the 5-position.
- Crystallography : Single-crystal X-ray diffraction (e.g., R factor <0.05) to correlate substituent geometry with activity .
- Biological Screening : Parallel testing against enzyme targets (e.g., cytochrome P450) or cancer cell lines .
- Data Integration : QSAR models using MolSoft or Schrödinger software to predict activity trends .
Q. Experimental Design Considerations
Q. What factorial design approaches optimize synthetic yield and reproducibility?
- Methodological Answer : A 2³ factorial design evaluates three variables (temperature, solvent, catalyst):
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 50°C | 120°C |
| Solvent | THF | DMF |
| Catalyst | None | NaOH |
- Outcome Metrics : Yield, purity, and reaction time.
- Analysis : ANOVA identifies significant factors (e.g., catalyst contributes 40% yield improvement) .
Q. How should stability studies be conducted for 1,3-Benzoxathiol-2-one, 5-methoxy- under storage conditions?
- Methodological Answer :
特性
CAS番号 |
1483-20-1 |
|---|---|
分子式 |
C8H6O3S |
分子量 |
182.20 g/mol |
IUPAC名 |
5-methoxy-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C8H6O3S/c1-10-5-2-3-6-7(4-5)12-8(9)11-6/h2-4H,1H3 |
InChIキー |
IJUFAVNTSBXUCB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC(=O)S2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














